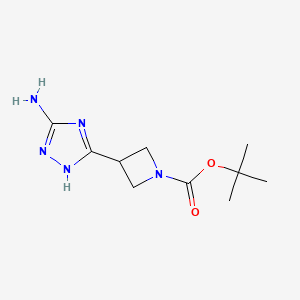

tert-butyl 3-(3-amino-1H-1,2,4-triazol-5-yl)azetidine-1-carboxylate

Beschreibung

tert-Butyl 3-(3-amino-1H-1,2,4-triazol-5-yl)azetidine-1-carboxylate is a heterocyclic compound featuring an azetidine ring (a four-membered nitrogen-containing cycle) linked to a 3-amino-1,2,4-triazole moiety. The tert-butyloxycarbonyl (Boc) group serves as a protective group for the azetidine nitrogen, enhancing stability during synthetic processes . This scaffold is of significant interest in medicinal chemistry due to the pharmacological relevance of both azetidines (e.g., conformational rigidity) and 1,2,4-triazoles (e.g., hydrogen-bonding capacity for target engagement) .

For example, tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate derivatives are synthesized via DBU-catalyzed reactions in isopropanol, as seen in related boronate-containing analogs .

Eigenschaften

IUPAC Name |

tert-butyl 3-(3-amino-1H-1,2,4-triazol-5-yl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N5O2/c1-10(2,3)17-9(16)15-4-6(5-15)7-12-8(11)14-13-7/h6H,4-5H2,1-3H3,(H3,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKNHIVYLRYTAFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C2=NC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Preparation of tert-Butyl 3-Bromoazetidine-1-Carboxylate

The synthesis begins with the introduction of a leaving group at the azetidine’s 3-position. tert-Butyl azetidine-1-carboxylate is brominated using N-bromosuccinimide (NBS) under radical initiation (AIBN, 70°C, CCl₄), yielding tert-butyl 3-bromoazetidine-1-carboxylate.

Key Data:

Synthesis of 3-Amino-1H-1,2,4-Triazole-5-Thiol

The triazole component is prepared via cyclization of thiosemicarbazide with formic acid under reflux (100°C, 6 h), followed by aminolysis to introduce the 3-amino group.

Reaction Conditions:

- Thiosemicarbazide (1.0 equiv), formic acid (3.0 equiv), H₂O, reflux.

- Yield: 85% (off-white solid).

- $$ ^1H $$ NMR (D₂O) δ 8.21 (s, 1H, triazole-H).

Coupling via Nucleophilic Displacement

The brominated azetidine undergoes nucleophilic substitution with the triazole thiolate anion (generated using NaH in DMF). Subsequent oxidation with H₂O₂ converts the thiol to the desired C–N bond.

Optimized Conditions:

- tert-Butyl 3-bromoazetidine-1-carboxylate (1.0 equiv), 3-amino-1H-1,2,4-triazole-5-thiol (1.2 equiv), NaH (2.0 equiv), DMF, 0°C → RT, 12 h.

- Oxidation: 30% H₂O₂, RT, 2 h.

Yield: 54% over two steps.

Synthetic Route 2: Triazole Cyclization on Prefunctionalized Azetidine

Preparation of tert-Butyl 3-Cyanoazetidine-1-Carboxylate

The azetidine’s 3-position is functionalized with a nitrile group via palladium-catalyzed cyanation. tert-Butyl 3-bromoazetidine-1-carboxylate reacts with Zn(CN)₂ in the presence of Pd(PPh₃)₄ (THF, 80°C, 24 h).

Key Data:

Cyclization to Form the 1,2,4-Triazole Core

The nitrile undergoes cyclocondensation with hydrazine hydrate (EtOH, reflux, 8 h), forming the 1,2,4-triazole ring. Subsequent amination with NH₃/MeOH introduces the 3-amino group.

Reaction Conditions:

- tert-Butyl 3-cyanoazetidine-1-carboxylate (1.0 equiv), N₂H₄·H₂O (2.0 equiv), EtOH, reflux.

- Amination: NH₃ (g), MeOH, 50°C, 6 h.

Yield: 62% (two steps).

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Overall Yield | 54% | 62% |

| Key Step | Nucleophilic substitution | Cyclocondensation |

| Functional Group Tolerance | Moderate (sensitive to strong bases) | High (stable under acidic/basic conditions) |

| Scalability | Limited by bromide availability | Favorable (commodity reagents) |

Route 2 offers superior yields and scalability, though Route 1 remains valuable for introducing diverse triazole analogs.

Characterization and Analytical Data

The final compound is characterized by:

Analyse Chemischer Reaktionen

Tert-butyl 3-(3-amino-1H-1,2,4-triazol-5-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Cycloaddition: The triazole ring can undergo cycloaddition reactions, particularly in the presence of copper catalysts.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 3-(3-amino-1H-1,2,4-triazol-5-yl)azetidine-1-carboxylate exhibits significant biological activity. Research indicates that it interacts with specific molecular targets such as enzymes and receptors, modulating their activity and leading to various biological effects. Notably, this compound has been explored for its potential applications in treating conditions related to the central nervous system (CNS), including neurodegenerative diseases .

Potential Therapeutic Applications

- Neurological Disorders : The compound’s ability to modulate biological pathways makes it a candidate for developing drugs targeting neurological disorders such as Alzheimer's disease and other cognitive impairments.

- Cancer Treatment : Studies have shown that derivatives of 3-amino-1,2,4-triazole exhibit anticancer properties. The compound's structural features may enhance its efficacy against certain cancer cell lines .

- Anti-inflammatory Effects : The triazole moiety has been linked to anti-inflammatory activities, suggesting potential applications in treating inflammatory diseases .

Synthesis and Evaluation of Derivatives

Research conducted on the synthesis of 3-amino-1,2,4-triazole derivatives highlighted their broad spectrum of bioactivities. For instance, the introduction of aryl groups into the 3-amino-1,2,4-triazole core resulted in promising anticancer scaffolds. Compounds derived from this core demonstrated dual anticancer activity and antiangiogenic effects across several tested cell lines .

Mechanistic Studies

Mechanistic studies have revealed that the compound can influence enzyme activities and receptor functions critical for therapeutic efficacy. For example, investigations into its interactions with specific enzymes have shown modulation of their activities, which is vital for understanding how this compound can be utilized therapeutically .

Wirkmechanismus

The mechanism of action of tert-butyl 3-(3-amino-1H-1,2,4-triazol-5-yl)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, while the azetidine ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Azetidine Ring

Table 1: Key Azetidine-Based Analogs

Key Insights :

- The 3-amino-1,2,4-triazole substituent in the target compound provides a nucleophilic site for covalent interactions or metal coordination, distinguishing it from non-amino triazole analogs (e.g., 4-tert-butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine in ).

- Fluorinated analogs (e.g., tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate ) exhibit enhanced pharmacokinetic profiles due to fluorine’s electronegativity and small atomic radius.

Triazole-Modified Analogs

Table 2: Triazole-Containing Derivatives

Key Insights :

- Unlike the target compound’s direct azetidine-triazole linkage , hybrid scaffolds (e.g., thiazole-triazole in ) introduce additional aromatic systems, altering binding affinity and solubility.

- The ethylenediamine spacer in N-[2-(3-amino-1H-1,2,4-triazol-5-yl)ethyl]carbamate increases conformational flexibility but reduces ring strain compared to azetidine-based systems.

Functional Group Impact on Physicochemical Properties

- Solubility : Boc-protected azetidines (e.g., target compound) generally exhibit moderate aqueous solubility (~10–50 µM) due to the hydrophobic tert-butyl group, whereas fluorinated analogs (e.g., ) show improved membrane permeability.

- Stability: Amino-substituted triazoles (as in the target compound) are prone to oxidation, necessitating protective strategies during synthesis, unlike methoxy- or fluorine-stabilized analogs .

Biologische Aktivität

tert-butyl 3-(3-amino-1H-1,2,4-triazol-5-yl)azetidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, biological activity, and relevant case studies based on diverse research findings.

Chemical Structure and Synthesis

The compound can be characterized by its molecular formula and a molecular weight of approximately 224.26 g/mol. The synthesis of this compound has been explored through various pathways involving the reaction of azetidine derivatives with triazole moieties, which are known for their diverse biological activities.

Biological Activities

1. Anticancer Activity:

Research indicates that compounds containing the triazole ring exhibit significant anticancer properties. For instance, studies have shown that derivatives of 1,2,4-triazoles can inhibit cancer cell proliferation across various cancer lines. In one study, a related compound demonstrated an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines, including human colon and lung adenocarcinomas .

2. Antimicrobial Activity:

Compounds similar to this compound have been tested for antimicrobial properties. The triazole moiety is often associated with enhanced activity against both bacterial and fungal pathogens. For example, certain triazole derivatives have shown effective inhibition against Mycobacterium tuberculosis .

3. Enzyme Inhibition:

The compound may also exhibit inhibitory effects on various enzymes linked to disease processes. Triazole derivatives have been reported to inhibit human deacetylase Sirtuin 2 (HDSirt2), carbonic anhydrase (CA), and histone deacetylase (HDAC), which are critical in cancer progression and other diseases .

Case Study 1: Antiproliferative Activity

In vitro studies conducted on several synthesized triazole derivatives revealed that the introduction of the triazole ring significantly lowered the IC50 values compared to their non-triazole counterparts. For instance, a derivative with a similar structure exhibited an IC50 of 9.6 µM against human cervix carcinoma HeLa cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Triazole Derivative A | HeLa | 9.6 ± 0.7 |

| Parent Compound | HeLa | 41 ± 3 |

Case Study 2: Antimicrobial Efficacy

A series of triazole compounds were evaluated for their antimicrobial properties against various pathogens. The results indicated that certain substitutions on the triazole ring could enhance activity against resistant strains of bacteria.

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| Triazole Compound B | Mtb (H37Rv) | <0.5 |

| Control (Isoniazid) | Mtb (H37Rv) | 0.25 |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl 3-(3-amino-1H-1,2,4-triazol-5-yl)azetidine-1-carboxylate?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the azetidine ring and subsequent functionalization. A common approach includes:

- Step 1 : Formation of the azetidine core via cyclization of tert-butyl-protected precursors under basic conditions (e.g., NaH in THF) .

- Step 2 : Introduction of the 3-amino-1,2,4-triazole moiety through nucleophilic substitution or cycloaddition reactions. For example, coupling tert-butyl 3-aminoazetidine-1-carboxylate with a triazole precursor using carbodiimide-based coupling agents .

- Step 3 : Deprotection and purification via column chromatography or recrystallization.

- Key Considerations : Use of tert-butyloxycarbonyl (Boc) protecting groups ensures stability during synthesis. Reaction conditions (temperature, pH) must be tightly controlled to avoid side reactions .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy :

- NMR : ¹H/¹³C NMR identifies proton environments (e.g., tert-butyl singlet at ~1.4 ppm, azetidine ring protons at 3.5–4.5 ppm) and confirms substitution patterns .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ expected at m/z 267.17 for C₁₂H₂₁N₅O₂) .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELX software refines the 3D structure, resolving bond lengths and angles (e.g., azetidine ring puckering) .

Q. What initial biological screening approaches are used for this compound?

- Methodological Answer :

- In vitro assays :

- Enzyme inhibition : Test against kinases or proteases (e.g., fluorescence-based assays) to identify IC₅₀ values. The triazole moiety may chelate metal ions in active sites .

- Cell viability : MTT assays in cancer cell lines (e.g., HepG2, MCF-7) assess antiproliferative activity .

- Target identification : Surface plasmon resonance (SPR) or thermal shift assays screen for protein binding partners .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to evaluate variables (e.g., solvent polarity, catalyst loading). For example, switching from THF to DMF may enhance triazole coupling efficiency .

- In-line monitoring : FTIR or HPLC tracks reaction progress in real time, minimizing byproducts like over-oxidized triazoles .

- Workflow : Pilot reactions at 0.1–1 mmol scale before scaling up.

Q. What strategies resolve contradictions in biological activity data across different studies?

- Methodological Answer :

- Orthogonal assays : Validate hits using both biochemical (e.g., enzyme activity) and cellular (e.g., luciferase reporter) assays to rule out false positives .

- Solubility checks : Measure compound solubility in assay buffers (e.g., DMSO vs. aqueous) to address discrepancies in IC₅₀ values .

- Structural analogs : Compare activity of derivatives (e.g., tert-butyl 3-(aminomethyl)azetidine-1-carboxylate) to identify critical pharmacophores .

Q. How is computational modeling applied to predict the compound’s interactions with biological targets?

- Methodological Answer :

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites (e.g., triazole coordination with Zn²⁺ in metalloproteases) .

- MD simulations : Run 100-ns molecular dynamics (GROMACS) to assess stability of ligand-protein complexes. Focus on hydrogen bonds between the amino group and catalytic residues .

- QSAR : Develop quantitative structure-activity models using descriptors like logP, polar surface area, and H-bond donors .

Q. What methods ensure the compound’s purity and stability under experimental conditions?

- Methodological Answer :

- Analytical validation :

- HPLC : Use C18 columns (ACN/water gradient) to detect impurities >0.1% .

- Stability testing : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 2.0) at 37°C for 24–72 hours. Monitor degradation via LC-MS .

- Storage : Lyophilize and store at -20°C under argon to prevent Boc group hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.